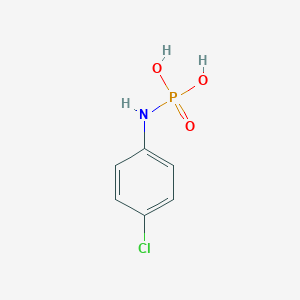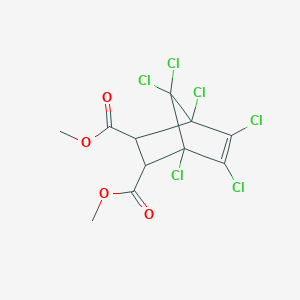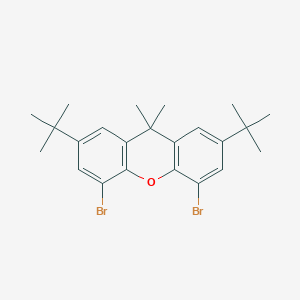
4,5-Dibrom-2,7-di-tert-butyl-9,9-dimethylxanthen
Übersicht
Beschreibung
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a heterocyclic compound with the molecular formula C23H28Br2O and a molecular weight of 480.28 g/mol . It is characterized by the presence of bromine atoms at positions 4 and 5, tert-butyl groups at positions 2 and 7, and dimethyl groups at position 9 on the xanthene core. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules and ligands.
Material Science: In the development of organic electronic materials and polymers.
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds.
Catalysis: In the preparation of ligands for catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene typically involves the bromination of 2,7-di-tert-butyl-9,9-dimethylxanthene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride under controlled conditions . The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene.
Major Products
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene primarily involves its role as a building block in organic synthesis. The bromine atoms at positions 4 and 5 are reactive sites that can undergo substitution or coupling reactions, allowing the compound to form various derivatives with different functional groups . These derivatives can interact with specific molecular targets and pathways, depending on their structure and functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: Lacks bromine atoms, making it less reactive in substitution reactions.
4,5-Diiodo-2,7-di-tert-butyl-9,9-dimethylxanthene: Similar structure but with iodine atoms instead of bromine, which can affect reactivity and applications.
9,9-Dimethylxanthene: Lacks both tert-butyl and bromine substituents, making it a simpler and less functionalized compound.
Uniqueness
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is unique due to the presence of both bromine and tert-butyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for the formation of a wide range of derivatives with diverse applications in scientific research .
Eigenschaften
IUPAC Name |
4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSJAIHWCFVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400985 | |
| Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130525-43-8 | |
| Record name | 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130525-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene of interest in organometallic chemistry?
A: 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene serves as a versatile precursor for synthesizing pincer ligands. [, , ] These ligands, characterized by a rigid xanthene backbone and two flanking nitrogen-containing groups, exhibit strong binding affinity to various metal centers. This property renders them suitable for stabilizing reactive metal complexes, crucial for applications in catalysis and materials science.
Q2: How does the structure of the pincer ligand derived from 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene influence its reactivity?
A: The rigid xanthene backbone of the pincer ligand enhances the stability of the resulting metal complexes. [, ] Furthermore, the substituents on the flanking nitrogen atoms can be readily modified, allowing for fine-tuning of the steric and electronic properties of the metal center. For example, researchers have incorporated bulky adamantyl groups [] or the more flexible diisopropylimidazolin-2-imine groups [] to influence the reactivity of the resulting thorium and rare-earth metal complexes, respectively.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


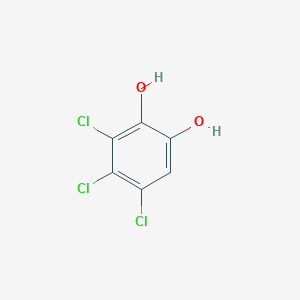
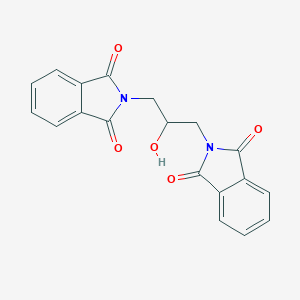

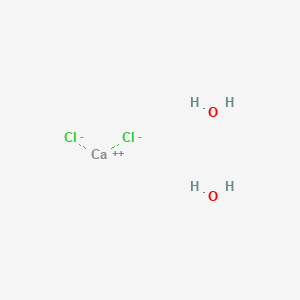
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)


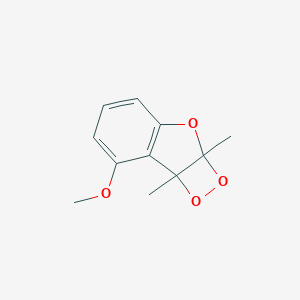
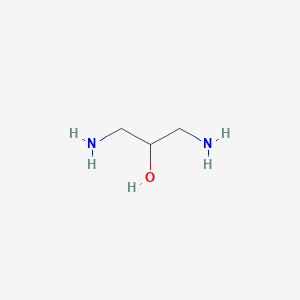
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)

